molecular formula C17H12ClN3OS B2803775 5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 443673-75-4

5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2803775
CAS No.: 443673-75-4
M. Wt: 341.81
InChI Key: RROLVHDDHJEOOI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-20-14-7-2-1-6-13(14)16-19-9-15(22)21(16)17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROLVHDDHJEOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazoquinazoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations at the Sulfanyl Group

The sulfanyl group at the 5-position of the imidazoquinazolinone core is a key site for structural diversification. Modifications here significantly alter physicochemical properties and biological interactions.

Table 1: Substituent-Based Comparison
Compound Name Substituent on Sulfanyl Group Molecular Formula Molecular Weight (g/mol) Key Structural Implications
This compound 3-Chlorobenzyl C₁₇H₁₂ClN₃OS 341.81 Enhanced lipophilicity (logP ~4.9) ; potential halogen bonding
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Methyl C₁₁H₉N₃OS 231.27 Reduced steric hindrance; lower molecular weight
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2-one 3,4-Dichlorobenzyl + 8,9-dimethoxy C₂₃H₁₈Cl₂N₃O₃S 502.38 Increased halogen content; methoxy groups may improve solubility
5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one 2-Chloro-6-fluorobenzyl C₁₇H₁₁ClFN₃OS 371.81 Dual halogen substitution; fluorine enhances metabolic stability
5-(Octylsulfanyl)-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2-one Octyl + 8,9-dimethoxy C₂₄H₃₂N₃O₃S 454.60 Long alkyl chain increases hydrophobicity; methoxy aids solubility

Key Observations :

  • Halogen Effects : Chlorine and fluorine substituents enhance lipophilicity and may facilitate halogen bonding in receptor interactions. The dichloro analog could exhibit stronger binding but reduced solubility.
  • Alkyl vs. Aryl : Methyl and octyl groups reduce aromatic interactions but alter pharmacokinetic profiles (e.g., octyl increases half-life).
  • Methoxy Modifications : 8,9-Dimethoxy derivatives balance hydrophobicity with partial polarity, improving aqueous solubility.

Modifications on the Imidazoquinazolinone Core

Additional substituents on the core structure further diversify biological and chemical behavior.

Table 2: Core-Modified Analogs
Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Functional Impact
2-{[(3-Chlorophenyl)methyl]sulfanyl}-9-(thiophen-2-yl)-tetrahydrotriazoloquinazolinone Thiophene substitution at 9-position C₂₀H₁₇ClN₄O₃S₂ 428.96 Heterocyclic thiophene enhances π-π stacking
3-(Cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazoquinazolinone Cyclohexylmethyl at 3-position C₂₆H₂₈FN₃O₃S 481.58 Bulky substituent improves target selectivity
3-Isopropyl-5-{[2-(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazoquinazolinone Trifluoromethylbenzyl + isopropyl C₂₃H₂₂F₃N₃O₃S 501.50 Strong electron-withdrawing effects from CF₃ group

Key Observations :

  • Thiophene Incorporation : The thiophene ring in introduces sulfur-mediated interactions and electronic effects.
  • Bulky Substituents : Cyclohexylmethyl and isopropyl groups may enhance binding pocket selectivity but reduce membrane permeability.
  • Electron-Withdrawing Groups : The trifluoromethyl group increases metabolic resistance and alters electron density.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Chlorine and alkyl chains increase logP (e.g., 4.9 for the target compound vs. ~1.35 for methoxy-rich analogs ).
  • Solubility : Methoxy and polar groups (e.g., in ) counteract high logP, improving aqueous solubility.
  • Metabolic Stability : Fluorine substitution and trifluoromethyl groups reduce oxidative metabolism.

Biological Activity

5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a novel compound within the imidazoquinazoline family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential across various domains, including anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a chlorophenyl group, a sulfanyl group, and an imidazoquinazoline core. The synthesis typically involves multi-step organic reactions starting from 2-aminobenzamide and glyoxal to form the imidazoquinazoline core followed by the introduction of the chlorophenylmethylsulfanyl group through various coupling methods such as palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorophenyl group enhances hydrophobic interactions with target proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions, influencing enzymatic activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa0.126
SMMC-77210.071
K5620.164

These values indicate that the compound is more potent than some conventional chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses significant activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications:

  • Electron-donating groups (e.g., methoxy) enhance activity.
  • Electron-withdrawing groups (e.g., halogens) tend to reduce potency.

This relationship highlights the importance of substituent positioning on biological activity.

Case Studies

A notable case study involved synthesizing derivatives of imidazoquinazolines and evaluating their anticancer effects. The study revealed that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cells compared to their parent structures.

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